

5-Chloro-triazolo[1,5-a]pyridine chemical properties

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Compound of Interest

Compound Name: 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine

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An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in the field of medicinal chemistry and drug development. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine core.[4][5][6] This has led to the exploration of triazolopyrimidine derivatives for a wide range of therapeutic applications, including antiviral, antibacterial, and antitumor agents.[5] The 5-chloro substituted variant, 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine, serves as a crucial synthetic intermediate, where the chloro group acts as a versatile handle for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine for researchers and professionals in drug discovery.

Core Chemical and Physical Properties

The fundamental properties of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine are foundational to its use in synthetic and medicinal chemistry.

Molecular Structure and Data

The structure consists of a fused bicyclic system comprising a 1,2,4-triazole ring and a pyridine ring, with a chlorine atom at the 5-position.

Table 1: Physicochemical Properties of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Property	Value	Source
Molecular Formula	C6H4ClN3	[7][8]
Molecular Weight	153.57 g/mol	[7]
Appearance	Solid	[7]
CAS Number	27187-13-9	[7]
SMILES	Clc1ccccc2nncn12	[7]
InChI Key	FBQZXTMUYNKLRF-UHFFFAOYSA-N	[7]

Spectroscopic Profile

Detailed spectroscopic data is essential for the unambiguous identification and characterization of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine. While specific spectra for this exact compound are not readily available in the provided search results, data for closely related analogs can provide expected characteristic signals.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fused triazole ring and the chlorine atom.
- ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the bicyclic system. The carbon atom attached to the chlorine will have a characteristic chemical shift.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Synthesis and Reactivity

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established methods. The 5-chloro derivative is a key intermediate for creating diverse molecular libraries.

Synthetic Strategies

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system is versatile. Common strategies include:

- Cyclocondensation Reactions: This is one of the most common methods, involving the reaction of aminotriazoles with 1,3-dicarbonyl or α,β -unsaturated carbonyl compounds.[4]
- Dimroth Rearrangement: Conversion of[1][2][3]triazolo[4,3-a]pyrimidines can also yield the [1,5-a] isomer.[4]
- Oxidative Cyclization: Pyrimidin-2-yl-amidines can undergo oxidative cyclization to form the fused triazole ring.[4]

A variety of synthetic methods for the broader class of 1,2,4-triazolo[1,5-a]pyridines have been reported, including catalyst-free microwave-mediated synthesis and copper-catalyzed reactions.[9][10][11]

Experimental Protocol: A General Synthetic Approach

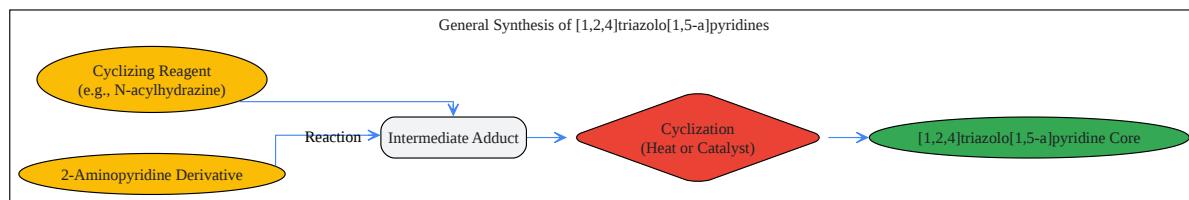
While a specific protocol for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is not detailed in the provided results, a general approach for synthesizing substituted triazolopyrimidines can be adapted. For instance, the synthesis of related compounds often involves the reaction of a substituted 2-aminopyridine with a reagent that provides the remaining atoms for the triazole ring, followed by cyclization.

Step-by-Step Synthesis of a Substituted[1][2][3]triazolo[1,5-a]pyrimidine:

- Starting Material Preparation: Begin with a suitably substituted 2-aminopyridine.
- Reaction with a Cyclizing Agent: React the 2-aminopyridine with a reagent such as an N-acyl-N'-arylhydrazine or a similar compound that can undergo cyclization.

- Cyclization: The cyclization can be promoted by heat, acid, or a metal catalyst to form the triazole ring.
- Purification: The final product is purified using standard techniques like column chromatography or recrystallization.

Synthesis Workflow Diagram



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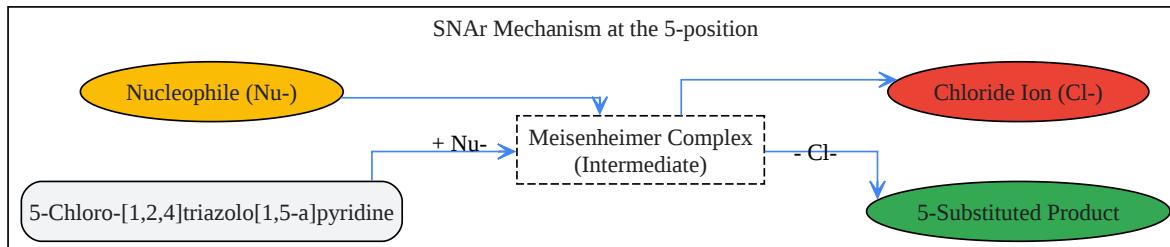
Caption: Generalized synthesis of the[1][2][3]triazolo[1,5-a]pyridine core.

Chemical Reactivity

The reactivity of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is dominated by the presence of the chloro substituent on the pyridine ring. This group is a good leaving group, making the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is key to its utility as a synthetic intermediate.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups at the 5-position, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR). For example, amination reactions have been successfully performed on related chloro-substituted triazolopyrazine scaffolds.[12]

Reaction Mechanism: Nucleophilic Aromatic Substitution



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Caption: Nucleophilic aromatic substitution on the 5-chloro scaffold.

Applications in Research and Drug Development

The [1][2][3]triazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4][5] The 5-chloro derivative is a key starting point for the synthesis of many biologically active compounds.

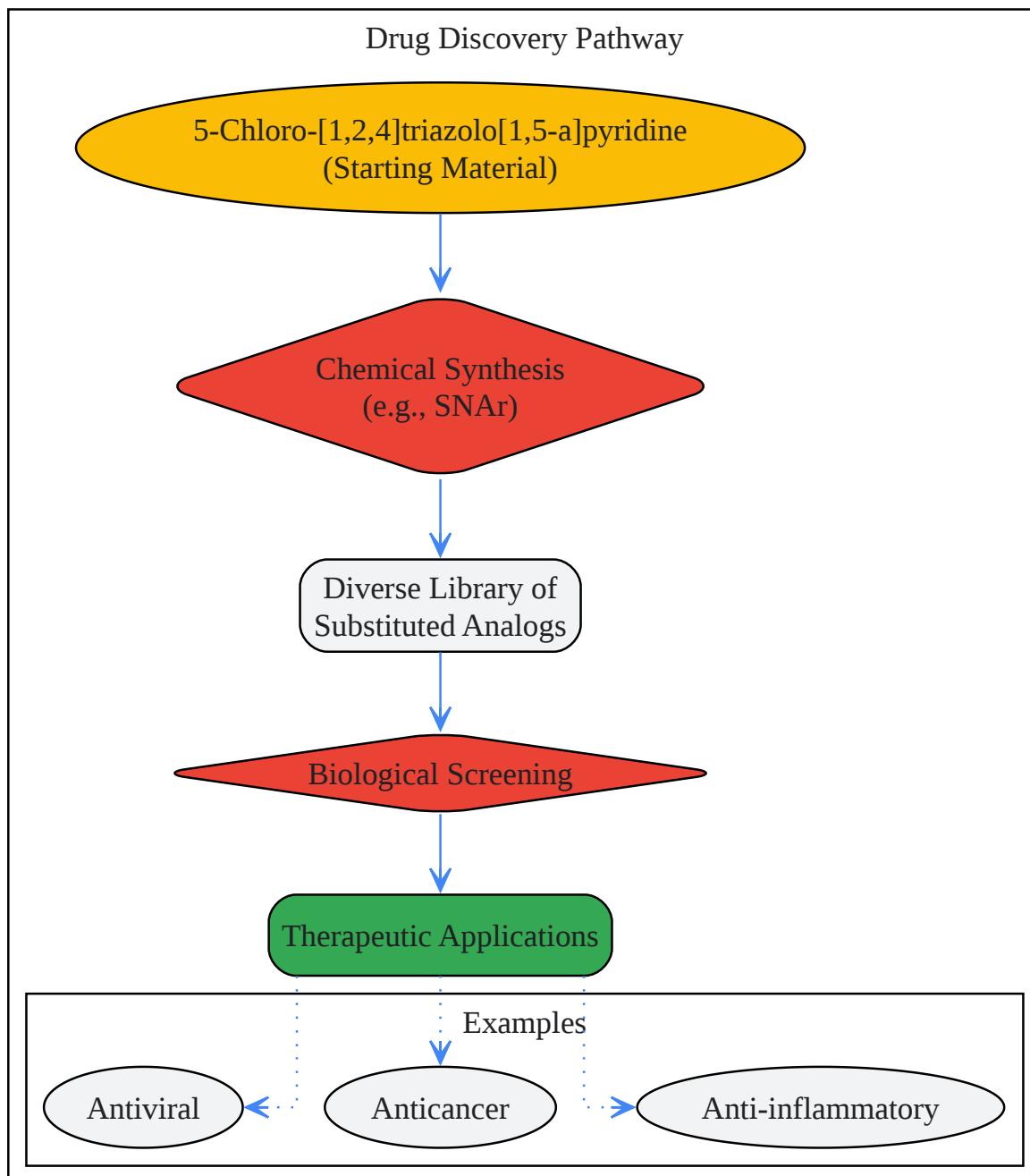
Therapeutic Potential

Derivatives of the [1][2][3]triazolo[1,5-a]pyrimidine core have shown a broad spectrum of biological activities:

- Antiviral Agents: These compounds have been investigated as inhibitors of viral polymerases for viruses such as Hepatitis C, HIV-1, and influenza.[4][13]
- Antiparasitic Agents: The scaffold has been used to develop compounds with anti-plasmodial activity for the treatment of malaria.[2]
- Kinase Inhibitors: The triazolopyrimidine core is a common feature in kinase inhibitors, which are important in cancer therapy.[14]

- ROR γ t Inverse Agonists: Derivatives have been developed as potent and orally bioavailable ROR γ t inverse agonists for the treatment of autoimmune diseases like psoriasis.[15]
- Neurodegenerative Diseases: Microtubule-stabilizing triazolopyrimidines are being explored as potential therapeutics for neurodegenerative diseases.[16]

Logical Relationship: From Scaffold to Application



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Caption: From the core scaffold to diverse therapeutic applications.

Conclusion

5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest to the scientific community, particularly in the realm of drug discovery and development. Its chemical properties, especially the reactivity of the 5-chloro group, make it an exceptionally valuable and versatile starting material for the synthesis of a wide array of derivatives. The proven biological activities of compounds based on the[1][2][3]triazolo[1,5-a]pyrimidine scaffold underscore the continued importance of this molecule in the quest for new and effective therapeutic agents. Further research into the synthesis and application of derivatives of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is likely to yield novel drug candidates with improved efficacy and safety profiles.

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